molecular formula C20H20FN3O3 B6543424 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide CAS No. 1040673-65-1

4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide

Cat. No.: B6543424
CAS No.: 1040673-65-1
M. Wt: 369.4 g/mol
InChI Key: RTKMXBJUOQOWDM-UHFFFAOYSA-N
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Description

    Reagents: 3-fluoroaniline, formic acid or formyl chloride.

    Conditions: This step may require heating and the use of a catalyst to ensure the formation of the formamido linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide typically involves multi-step organic reactions

  • Step 1: Synthesis of Benzamide Core

      Reagents: Benzoyl chloride, ammonia or an amine.

      Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amido groups, leading to the formation of N-oxides.

      Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Typically carried out at room temperature or slightly elevated temperatures.

  • Reduction: Reduction reactions can target the amido groups, converting them to amines.

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Often performed in an inert atmosphere to prevent unwanted side reactions.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

      Reagents: Electrophiles like halogens or nitro groups.

      Conditions: These reactions are usually catalyzed by acids or bases, depending on the electrophile used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules due to its multiple functional groups. Researchers investigate its potential as a ligand for protein binding studies or as a scaffold for drug design.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas like oncology or neurology.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy modification, making it adaptable for various applications.

Mechanism of Action

The mechanism of action for 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s amido and formamido groups can form hydrogen bonds with target molecules, influencing their function.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways or receptors in the nervous system. The compound’s interactions with these targets can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropaneamido-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide
  • 4-cyclopropaneamido-N-{2-[(3-bromophenyl)formamido]ethyl}benzamide
  • 4-cyclopropaneamido-N-{2-[(3-methylphenyl)formamido]ethyl}benzamide

Uniqueness

Compared to these similar compounds, 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide stands out due to the presence of the fluorine atom. Fluorine’s unique properties, such as its high electronegativity and ability to form strong bonds, can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-16-3-1-2-15(12-16)19(26)23-11-10-22-18(25)13-6-8-17(9-7-13)24-20(27)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKMXBJUOQOWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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